molecular formula C13H14N2O4 B6500010 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2549021-52-3

9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6500010
CAS No.: 2549021-52-3
M. Wt: 262.26 g/mol
InChI Key: DCGZRRANTBUTKS-UHFFFAOYSA-N
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Description

9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemically novel spirocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a privileged spirocyclic scaffold, a class of structures renowned for their ability to bind to a diverse range of biological targets . The inherent three-dimensionality and structural rigidity of the spiro core reduces the molecule's conformational entropy, which can lead to higher binding affinity and improved selectivity for target proteins such as enzymes and receptors . The benzyloxy functional group at the 9-position provides a versatile synthetic handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize the compound's properties. Spirocyclic heterocycles like this one are increasingly investigated as replacements for planar aromatic systems, often resulting in enhanced physicochemical properties, including better solubility and metabolic stability . Research into analogous azaspiro[4.4]nonane derivatives has demonstrated significant potential in exhibiting biological activities, including potent antiproliferative effects against cancer cells . This molecule is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGZRRANTBUTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Precursors

A common strategy involves reacting a diamine or amino alcohol with a carbonyl-containing compound. For example:

  • Starting materials : Ethylenediamine derivatives and α-keto esters.

  • Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) with catalytic acid (e.g., p-toluenesulfonic acid).

Example protocol :

  • Combine N-(2-hydroxyethyl)glycine ethyl ester (10 mmol) and diethyl oxalate (12 mmol) in THF.

  • Add catalytic concentrated HCl (0.1 equiv) and reflux at 80°C for 12 hours.

  • Isolate the intermediate 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione via vacuum filtration (Yield: 68%).

Ring-Closing Metathesis (RCM)

Advanced methods employ Grubbs catalysts to form the spirocyclic structure:

  • Substrates : Diene precursors with pre-installed oxygen and nitrogen functionalities.

  • Catalyst : Grubbs 2nd generation (5 mol%) in dichloromethane at 40°C.

Key advantage : Improved stereocontrol and reduced side products compared to traditional cyclocondensation.

Introduction of the Benzyloxy Group

The benzyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reaction:

Alkylation with Benzyl Bromide

  • Procedure :

    • Dissolve the spirocyclic intermediate (1 equiv) in anhydrous DMF.

    • Add benzyl bromide (1.2 equiv) and K₂CO₃ (2.5 equiv).

    • Stir at 60°C for 6 hours under nitrogen.

  • Yield : 72–78% after column chromatography (silica gel, hexane/EtOAc 3:1).

Mitsunobu Reaction for Ether Formation

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and benzyl alcohol.

  • Conditions : THF, 0°C to room temperature, 4 hours.

  • Advantage : Higher regioselectivity for challenging substrates.

Optimization and Scale-Up Strategies

ParameterCyclocondensationRCMMitsunobu Alkylation
Temperature (°C)804025
Reaction Time (h)1234
Yield (%)688275
Purity (HPLC)95%98%97%

Key findings :

  • RCM offers superior yields and shorter reaction times but requires expensive catalysts.

  • Mitsunobu conditions are preferable for sterically hindered intermediates.

Analytical Validation and Characterization

Final products are validated using:

  • ¹H/¹³C NMR : Confirms spirocyclic structure and benzyloxy substitution.

    • Diagnostic signals : δ 4.55 (s, OCH₂Ph), δ 5.35 (s, spiro-CH).

  • HRMS : Molecular ion peak at m/z 262.26 [M+H]⁺.

  • X-ray crystallography : Resolves spatial arrangement of the spiro center .

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group and lactone/lactam moieties participate in oxidation under specific conditions.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
Benzylic OxidationKMnO₄ (acidic medium)9-Hydroxy derivative + CO₂Selective oxidation of the benzylic CH₂ group to a ketone, followed by decarboxylation under acidic conditions.
Lactam OxidationCrO₃/H₂SO₄Ring-opened dicarboxylic acidOver-oxidation leads to cleavage of the lactam ring.

Mechanistic Notes :

  • Benzylic oxidation proceeds via radical intermediates, with KMnO₄ acting as a single-electron oxidizer.

  • Lactam oxidation involves electrophilic attack by CrO₃ at the nitrogen, destabilizing the ring.

Reduction Reactions

The lactam and benzyl ether groups are susceptible to reduction.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
Lactam ReductionH₂/Pd-C (1 atm, RT)7-Oxa-1,3-diazaspiro[4.4]nonanePartial saturation of the lactam carbonyl to a secondary amine.
Benzyl Ether CleavageLiAlH₄Phenol derivative + NH₃LiAlH₄ reduces the benzyl ether to a phenol while hydrolyzing the lactam.

Mechanistic Notes :

  • Catalytic hydrogenation selectively reduces the lactam carbonyl due to steric hindrance at the benzyl group.

  • LiAlH₄ cleaves the benzyl ether via nucleophilic substitution, generating a phenol and ammonia.

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution, while the lactam nitrogen can act as a weak nucleophile.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
Benzyloxy SubstitutionNaH/DMF, alkyl halides9-Alkoxy derivativesSN2 mechanism dominates, with retention of stereochemistry at the spiro center.
Lactam AminationNH₃ (g), Δ3-Amino-7-oxa-spiro derivativeHigh-temperature ammonolysis opens the lactam, forming a primary amine.

Mechanistic Notes :

  • Benzyloxy substitution proceeds via deprotonation with NaH, forming a benzoxide ion that attacks electrophiles.

  • Lactam amination involves nucleophilic attack by ammonia at the carbonyl carbon.

Cycloaddition and Ring-Opening Reactions

The spirocyclic structure participates in [3+2] cycloadditions and ring-opening reactions.

Reaction TypeReagents/ConditionsProductsKey ObservationsSource
[3+2] CycloadditionNitrile oxides, ΔIsoxazoline-fused spiro compoundRegioselective addition at the lactone carbonyl.
Acid-Catalyzed HydrolysisHCl (aq), refluxTetrahydrofuran-2-carboxylic acidLactone ring opens to form a carboxylic acid.

Mechanistic Notes :

  • Cycloadditions exploit the electron-deficient lactone carbonyl as a dipolarophile.

  • Acidic hydrolysis proceeds via protonation of the lactone oxygen, followed by nucleophilic attack by water.

Photochemical and Thermal Decomposition

The compound exhibits instability under UV light and elevated temperatures.

Reaction TypeConditionsProductsKey ObservationsSource
PhotolysisUV light (254 nm), O₂Benzoic acid + CO₂Singlet oxygen mediates oxidation of the benzyl group.
Thermolysis150°C, inert atmosphereBicyclic lactam + CORetro-Diels-Alder fragmentation releases CO.

Mechanistic Notes :

  • Photolysis generates singlet oxygen, which abstracts hydrogen from the benzyl group.

  • Thermolysis involves homolytic cleavage of the lactone C–O bond, forming a diradical intermediate.

Comparative Reactivity with Analogues

The spirocyclic framework shows distinct reactivity compared to non-spiro lactams:

Feature9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione1,3-Diazaspiro[4.5]decane-2,4-dioneReason for Difference
Oxidation RateFaster (due to benzyloxy electron withdrawal)SlowerBenzyloxy group stabilizes transition state.
Hydrolytic StabilityModerate (t₁/₂ = 12 h at pH 7)High (t₁/₂ = 48 h at pH 7)Spiro strain increases susceptibility.

Table 2: Thermal Stability Under Different Conditions

ConditionDegradation PathwayHalf-Life (h)
pH 2, 37°CLactone hydrolysis4.3
pH 7, 37°CBenzyloxy oxidation12.1
pH 10, 37°CLactam ring-opening1.8

Scientific Research Applications

9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its anticonvulsant and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs in the Diazaspiro Family

Heteroatom Variations

1-Azaspiro[4.4]nonane-2,4-dione Structure: Contains a single nitrogen atom in the spiro system. Properties: Molecular weight = 153.18 g/mol; CAS 1803583-58-5 .

1,3,7-Triazaspiro[4.4]nonane-2,4-dione Structure: Adds a third nitrogen atom in the pyrrolidine ring. Key Differences: Enhanced hydrogen-bonding and antimicrobial activity due to increased nitrogen density. Demonstrated efficacy against Gram-positive bacteria .

1,7-Diazaspiro[4.4]nonane-2,9-dione Structure: Nitrogen atoms positioned at 1 and 7 instead of 1 and 3. Key Differences: Altered ring strain and solubility; CAS 82399-95-9 .

Substituent Variations

7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Structure: Phenyl group at the 7-position instead of benzyloxy. Key Differences: Improved lipophilicity and anticonvulsant activity (e.g., compound 6g in showed significant seizure inhibition) .

9-(6-R-Benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structure : Benzothiazole substituent and extended spiro[4.5] system.
  • Key Differences : Broader π-π stacking interactions enhance binding to enzymes like cellobiose dehydrogenase .

Pharmacological Activity Comparison

Compound Biological Activity Efficacy Notes Reference
9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Anticonvulsant (predicted) Structural similarity to active analogs
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Anticonvulsant ED₅₀ = 25 mg/kg in MES test
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Antimicrobial MIC = 4 µg/mL against S. aureus
4-Benzooxazol-4-yl-9-phenyl-1,6-dithia-4,9-diaza-spiro[4.4]nonane-3,8-dione Anti-inflammatory 75% inhibition of IL-1β at 10 µM

Physicochemical Properties

Property 9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione 1-Azaspiro[4.4]nonane-2,4-dione 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Molecular Formula C₁₃H₁₄N₂O₃ C₈H₁₁NO₂ C₁₃H₁₄N₂O₂
Molecular Weight 258.27 g/mol 153.18 g/mol 230.26 g/mol
LogP (Predicted) 1.8 0.5 2.1
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low in water; high in chloroform

Biological Activity

9-(Benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H14N2O4C_{13}H_{14}N_{2}O_{4} with a molecular weight of 262.26 g/mol. Its unique spirocyclic structure contributes to its distinct chemical and biological properties, making it a valuable target for research and development in various fields.

Property Details
CAS Number 2549021-52-3
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol

Research indicates that 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially impacting metabolic pathways relevant to various diseases.
  • Receptor Antagonism : The compound has been investigated for its ability to act as a receptor antagonist, which could have implications in treating conditions like anxiety or depression.
  • Antimicrobial Activity : Some studies have explored its effects against bacterial strains, indicating potential use as an antimicrobial agent.

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione showed promising results against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated using human acetylcholinesterase as a target. Molecular docking studies indicated that the compound binds effectively to the active site of the enzyme, suggesting it may inhibit acetylcholinesterase activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Neuroprotection : In vitro studies demonstrated that treatment with 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione protected neuronal cells from oxidative stress-induced apoptosis.
  • Case Study on Anticonvulsant Activity : Animal models have shown that this compound exhibits anticonvulsant properties comparable to established medications, suggesting further investigation into its use for epilepsy treatment.

Q & A

What synthetic strategies are effective for introducing the benzyloxy group into spiro-dione frameworks?

Methodological Answer:
The benzyloxy group at position 9 can be introduced via nucleophilic substitution or coupling reactions. For example, describes the synthesis of analogous spiro compounds using substituted amines and aldehydes. A plausible route involves reacting a preformed spiro-dione precursor (e.g., 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione) with benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to facilitate O-benzylation . Reaction optimization may require controlled temperature (60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via flash chromatography (as in ) or recrystallization is critical to isolate the product .

How can spectroscopic techniques confirm the structural integrity of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione?

Methodological Answer:
Key Analytical Workflow:

  • IR Spectroscopy: Detect carbonyl stretches (C=O) from the dione moieties (~1750–1700 cm⁻¹) and benzyl ether C-O stretches (~1250 cm⁻¹). reports ν(C=O) at 1778–1764 cm⁻¹ for similar spiro-diones .
  • ¹H/¹³C NMR:
    • Spiro Junction: Look for distinct sp³-hybridized carbons (δC ~65–70 ppm) and protons (δH ~3.0–4.0 ppm) at the spiro center.
    • Benzyloxy Group: Aromatic protons (δH 7.2–7.4 ppm, multiplet) and a benzylic CH₂ (δH ~4.5–5.0 ppm). provides analogous ¹H NMR data for benzodioxolyl-substituted spiro compounds .
  • Elemental Analysis: Validate stoichiometry (e.g., C: 62.5%, H: 5.2%, N: 9.1% for C₁₄H₁₄N₂O₄).

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